molecular formula C19H16FN3O2 B2625401 6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946270-32-2

6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2625401
CAS No.: 946270-32-2
M. Wt: 337.354
InChI Key: AUHGUQMZWFCIFB-UHFFFAOYSA-N
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Description

6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic organic compound belonging to the dihydropyrimidinone (DHPM) class, specifically featuring a pyrrolo[3,4-d]pyrimidine-dione scaffold. This family of fused heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of potential biological activities. While data on this exact molecule is limited, research on its close structural analogs provides strong evidence of its research value. A highly similar compound, 6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, has been investigated for its anti-diabetic potential, showing promising in vitro inhibitory activity against the alpha-glucosidase enzyme . Compounds in this structural family are also recognized for their role as key scaffolds in the synthesis of potent enzyme inhibitors. For instance, molecules incorporating the 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione structure have been developed as potent inhibitors of Poly(ADP-ribose) polymerases (PARP), a key target in oncology research, and have shown inhibitory effects on alkaline phosphatases, which are enzymes overexpressed in certain cancers and other multifactorial disorders . The presence of the pyrrolopyrimidine core, a structure found in various bioactive natural products and pharmaceuticals, makes this compound a valuable building block for developing new therapeutic agents and probing biological mechanisms. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-14-8-6-12(7-9-14)10-23-11-15-16(18(23)24)17(22-19(25)21-15)13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHGUQMZWFCIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article discusses its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d]pyrimidine core with a 4-fluorobenzyl group and a phenyl substituent. These structural elements contribute to its pharmacological properties.

PropertyValue
Molecular Formula C19H16FN3O2
Molecular Weight 337.34 g/mol
CAS Number 946270-32-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key reagents may include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions (temperature and solvent) can significantly influence the reaction outcomes and product yields .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Antidiabetic Effects : Similar compounds have shown the ability to modulate glucose metabolism and improve insulin sensitivity .
  • Neuroprotective Properties : The compound's structural characteristics may enhance its ability to protect neuronal cells from oxidative stress .

Comparative Biological Activity

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dioneSimilar core structure with hydroxyl substitutionAntidiabetic and anticancer
6-(4-chlorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dioneChlorobenzyl group instead of fluorobenzylAntidiabetic
1H-pyrrolo[3,4-d]pyrimidinonesGeneral class sharing core structureVarious biological activities

The biological activity of this compound is likely mediated through interactions with specific molecular targets. Interaction studies have focused on its binding affinity to various enzymes and receptors involved in cancer progression and metabolic regulation. For instance:

  • Enzyme Inhibition : It has been shown to inhibit certain kinases associated with tumor growth .
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites involved in glucose homeostasis .

Case Studies

Recent studies have evaluated the efficacy of this compound in various experimental models:

  • Cancer Cell Lines : In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines at micromolar concentrations.
  • Diabetes Models : Animal models treated with this compound showed improved glycemic control compared to controls .

Scientific Research Applications

Immunology

Application Summary:
The compound exhibits anti-inflammatory properties that may be significant in treating chronic inflammatory diseases.

Methods of Application:
Research typically involves assessing the compound's effects on inflammatory markers in cell cultures or animal models with induced inflammation. Techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) and histological analysis are employed to measure cytokine levels and tissue response.

Results:
Studies have indicated that effective applications lead to the suppression of pro-inflammatory cytokines and a reduction in inflammation markers.

Psychiatry

Application Summary:
Exploration into the use of this compound as an antipsychotic medication has been conducted due to its interaction with central nervous system receptors.

Methods of Application:
Animal models displaying psychotic-like behavior are administered the compound to evaluate its antipsychotic effects. Behavioral assessments are used to gauge the reduction in symptoms of psychosis.

Results:
Promising results have been observed, indicating potential efficacy in alleviating psychotic symptoms.

Rheumatology

Application Summary:
The compound's potential applications in treating rheumatic diseases are being investigated due to its anti-inflammatory properties.

Methods of Application:
Similar methodologies as those used in immunology studies are applied here, focusing on the modulation of immune responses associated with rheumatic conditions.

Results:
Preliminary findings suggest that the compound may effectively reduce symptoms associated with rheumatic diseases through its anti-inflammatory action.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Enzyme Inhibition: Electron-Withdrawing Groups (e.g., -F, -Cl): Improve binding affinity via halogen bonding and electronegativity. For example, the 4-fluorobenzyl group in the target compound may enhance α-glucosidase inhibition compared to non-halogenated analogs [1][4]. Hydroxy/Methoxy Groups: Increase solubility but may reduce potency due to steric hindrance (e.g., 2-hydroxyphenyl in compound 4g vs. 4-hydroxyphenyl in compound A) [1][2]. Aromatic Heterocycles (e.g., Benzimidazolyl): Enhance π-π stacking in enzyme active sites, as seen in compound 4g [2].

Activity Across Targets :

  • α-Glucosidase Inhibitors : Require a balance of hydrophobicity (e.g., benzyl) and polar interactions (e.g., hydroxyl). Compound A achieved 81.99% inhibition, comparable to ascorbic acid, due to its optimized substituents [1].
  • Neutrophil Elastase Inhibitors : Favor halogenated aryl groups (e.g., chlorophenyl) and flexible linkers (e.g., methoxybenzyl), as seen in patent WO060158 A1 [3][4].

Molecular Docking Insights :

  • The target compound’s 4-fluorobenzyl group may mimic the binding mode of compound A, which showed a stable protein-ligand complex (RMSD = 1.7 Å) and low binding energy (-7.9 kcal/mol) [1].

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